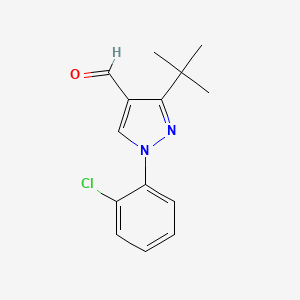
3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
“3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine” is a chemical compound with the empirical formula C13H16ClN3 . It is provided by Sigma-Aldrich and Santa Cruz Biotechnology for research use .
Molecular Structure Analysis
The molecular weight of “3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine” is 249.74 . The SMILES string isCC(C)(C)c1cc(N)n(n1)-c2ccccc2Cl .
Scientific Research Applications
Anticonvulsant and Analgesic Applications
- Compounds derived from pyrazole carbaldehydes, including those similar to 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, have been synthesized and evaluated for their anticonvulsant and analgesic activities. Some of these compounds showed potent anticonvulsant activity and high analgesic activity without displaying any toxicity, highlighting their potential for therapeutic applications (Viveka et al., 2015).
Synthesis of Heterocycles
- Pyrazole carbaldehydes have been used as precursors in Sonogashira-type cross-coupling reactions with various alkynes to synthesize 5-alkynyl-1H-pyrazole-4-carbaldehydes. These compounds were further transformed into pyrazolo[4,3-c]pyridines, indicating the utility of such carbaldehydes in creating complex heterocyclic structures (Vilkauskaitė et al., 2011).
Small Molecule Fixation
- Bifunctional frustrated Lewis pairs containing pyrazolylborane structures have been utilized for the fixation of small molecules such as carbon dioxide, highlighting the potential of pyrazole-based compounds in environmental and synthetic chemistry applications (Theuergarten et al., 2012).
Antimicrobial Activity
- Novel chitosan Schiff bases synthesized using heteroaryl pyrazole derivatives, including pyrazole carbaldehydes, have shown promising antimicrobial activity against various bacterial and fungal strains. This suggests the potential of such compounds in developing new antimicrobial agents (Hamed et al., 2020).
Organic Optoelectronic Applications
- Pyrene derivatives functionalized with pyrazole carbaldehydes have been investigated for their photophysical properties and electrochemical characteristics, indicating their potential as candidates for organic optoelectronic applications like OLEDs (Hu et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3-tert-butyl-1-(2-chlorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-14(2,3)13-10(9-18)8-17(16-13)12-7-5-4-6-11(12)15/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXLEZJZBOEOGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1C=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1517807.png)

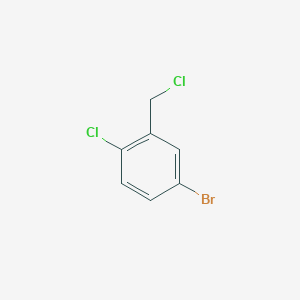

![[(2,2,2-Trifluoroethyl)carbamoyl]formic acid](/img/structure/B1517812.png)
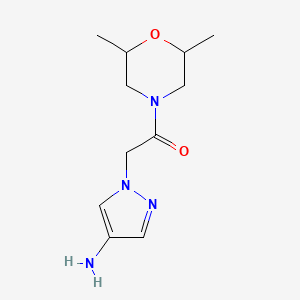
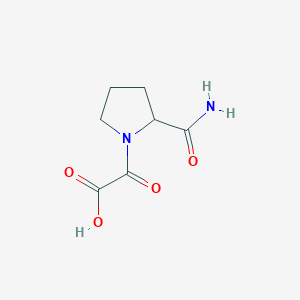


![2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid](/img/structure/B1517820.png)
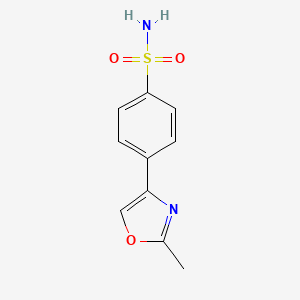
![4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B1517822.png)
![2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B1517825.png)